molecular formula C10H8N2O2 B7852789 Isoquinolone carboxamide

Isoquinolone carboxamide

Cat. No. B7852789
M. Wt: 188.18 g/mol
InChI Key: GNDFDJZKRDLIEF-UHFFFAOYSA-N
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Description

Isoquinolone carboxamide is a type of compound that falls under the category of quinoline-3-carboxamides . Quinoline-3-carboxamides are small molecule compounds with anti-inflammatory properties .


Synthesis Analysis

The synthesis of isoquinoline carboxamides involves various strategies. For instance, the Rhodium-catalyzed C-H activation/annulation reactions have been used for the synthesis of isoquinolones . Additionally, a Suzuki cross-coupling between 2-halobenzonitriles and commercially available vinyl boronates followed by platinum-catalyzed nitrile hydrolysis and cyclization enable a facile and expeditious two-step synthesis of isoquinolin-1 (2 H )-ones .


Molecular Structure Analysis

Isoquinoline alkaloids, which include isoquinolone carboxamides, are aromatic polycyclic compounds containing an isoquinoline moiety. This moiety consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine .


Chemical Reactions Analysis

Isoquinoline carboxamides have shown potential as antioxidants. A quantum calculated procedure utilizing the density functional theory (DFT)-B3LYP method coupled with basis set 6–311++G (d,p) was used to investigate free-radical quenching activity of these compounds .


Physical And Chemical Properties Analysis

Isoquinoline-3-carboxamide has a molecular weight of 172.19 . It is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Cytotoxic Activity and Cancer Research

Isoquinolone carboxamide derivatives, specifically benzimidazo[2,1-a]isoquinolines, have been synthesized and evaluated for their cytotoxic activities. The positioning of the carboxamide side chains significantly influences the biological activity, with certain positions demonstrating substantial cytotoxicity against cancer cell lines. For instance, compounds where the side chain is attached to one of the terminal rings off the chromophore short axis exhibited notable cytotoxicity, with some showing high activity against subcutaneous colon tumors in mice, suggesting potential applications in cancer therapy (Deady et al., 2000).

Advances in Organic Synthesis

Isoquinolone carboxamides have been pivotal in advancing organic synthesis techniques. Notable advancements include:

  • Rhodium-catalyzed oxidative cycloaddition - This process involves the cycloaddition of benzamides and alkynes, facilitated by Rh(III) catalysts, leading to the formation of isoquinolones. The reaction showcases tolerance to extensive substitution, indicating its utility in creating diverse chemical scaffolds, beneficial for medicinal chemistry (Hyster & Rovis, 2010).

  • Cobalt(II)-catalyzed decarboxylative C-H activation/annulation cascades - This method employs cobalt(II) as a catalyst for the cyclization of benzamides and alkynyl carboxylic acids, offering a pathway to create isoquinolones and isoindolinones with excellent selectivity. The technique highlights the potential for generating valuable compounds through innovative catalytic processes (Hao et al., 2016).

  • Ruthenium-catalyzed C-H/N-O bond functionalization - This approach allows for isoquinolone syntheses in an environmentally friendly medium, namely water, marking a significant stride towards green chemistry. The methodology opens avenues for the synthesis of diverse and complex chemical entities with potential applications across various fields (Ackermann & Fenner, 2011).

  • Metal-free iodine(III)-promoted synthesis - This method provides a metal-free alternative for the synthesis of isoquinolones, showcasing the possibility of achieving high yields under mild conditions, which is crucial for synthesizing delicate molecules that might be sensitive to harsh conditions (Chen et al., 2014).

  • Palladium-catalyzed syntheses - The utilization of palladium catalysts has been instrumental in direct syntheses of isoquinolones, highlighting the significance of transition metals in facilitating complex chemical reactions and expanding the chemical space of isoquinolone derivatives (Shu, Li, & Wang, 2017).

Bioactive Compounds and Pharmacological Potential

Isoquinolone carboxamides have also been identified as crucial scaffolds in the synthesis of bioactive compounds, presenting potential pharmacological applications:

  • Synthesis of highly substituted isoquinolone-4-carboxylic acids - A combinatorial format involving Cu-catalyzed cascade reactions and Ugi postcyclization strategies has been employed to create polysubstituted isoquinolin-1(2H)-ones, compounds of interest in medicinal chemistry due to their bioactivity (Wang et al., 2021).

  • Neuraminidase inhibition activities - Isoquinolone alkaloids derived from Coptis chinensis have demonstrated promising inhibition activity on neuraminidase, a key enzyme in the life cycle of influenza viruses. This finding underscores the therapeutic potential of isoquinolone derivatives in treating influenza and other viral infections (Le et al., 2020).

Mechanism of Action

Isoquinoline carboxamides have shown potential in inhibiting the production of pro-inflammatory mediators. For instance, N-(2-hydroxyphenyl)isoquinoline-1-carboxamide (HSR1101) potently inhibited LPS-induced production of the pro-inflammatory mediators including IL-6, TNF-α, and NO in BV2 cells .

Safety and Hazards

When handling isoquinoline-3-carboxamide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Isoquinoline carboxamides have shown potential as anticancer agents. For instance, certain derivatives have shown good anti-proliferative activities against various cell lines, indicating potential for further studies .

properties

IUPAC Name

1-oxo-2H-isoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-9(13)8-5-6-3-1-2-4-7(6)10(14)12-8/h1-5H,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDFDJZKRDLIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(NC2=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinolone carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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